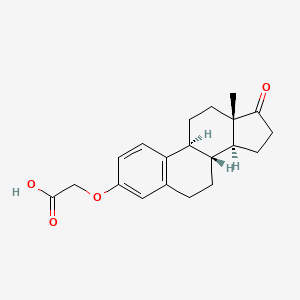

3-O-(Carboxymethyl)estrone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Estra-1,3,5-(10)-trien-17-one-3-oxyacetic acid is a steroid. It derives from a hydride of an estrane.

Scientific Research Applications

Endocrinological Research

3-O-(Carboxymethyl)estrone has been utilized in studies examining estrogenic activity and its implications for health. Research indicates that this compound can serve as a model for understanding estrogen receptor interactions, particularly in the context of hormone replacement therapies and their effects on various tissues.

- Mechanism of Action : Studies have shown that derivatives like this compound can activate estrogen receptors without eliciting systemic effects, making them suitable candidates for localized therapies . This is particularly relevant in treating conditions such as osteoporosis or menopausal symptoms where targeted estrogenic activity is desired.

Immunoassay Development

The compound has been employed in the synthesis of steroid haptens for radioimmunoassays (RIA). These haptens are crucial for generating specific antisera, which are then used to detect levels of estrone and other estrogens in biological samples.

- Synthesis of Haptens : The synthesis of this compound derivatives has been documented to produce effective haptens that can be conjugated with bovine serum albumin (BSA). This conjugation is essential for the development of sensitive immunoassays capable of measuring estrogen levels in clinical settings .

Cancer Research

In cancer research, particularly breast cancer studies, this compound may play a role in understanding the mechanisms by which estrogens influence tumor growth and progression.

- Estrogen Receptor Modulation : Research has indicated that compounds like this compound can modulate estrogen receptor activity, which is pivotal in breast cancer pathogenesis. Investigations into how these compounds affect cell proliferation and apoptosis in cancer cell lines are ongoing, with promising preliminary results suggesting potential therapeutic applications .

Wound Healing Applications

The compound has shown potential in accelerating wound healing processes through its local application. Studies have demonstrated that certain estrone derivatives can enhance tissue regeneration and reduce inflammation at wound sites.

- Clinical Implications : The localized application of this compound may provide a novel approach to treating chronic wounds without systemic side effects associated with traditional estrogen therapies . This application is particularly significant for patients with diabetic ulcers or other non-healing wounds.

Pharmacokinetics and Transport Mechanisms

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Research into its transport mechanisms via organic anion transporting polypeptides (OATPs) sheds light on how this compound is absorbed and metabolized within the body.

Chemical Reactions Analysis

Synthetic Methodology

The carboxymethylation of estrone at the 3-position involves reacting estrone with bromoacetic acid or its derivatives under alkaline conditions. This reaction replaces the hydroxyl hydrogen at C3 with a carboxymethyl group (-O-CH2-COOH) (Fig. 1) .

Key Reaction Scheme

Estrone+BrCH2COOHBase3 O Carboxymethyl estrone+HBr

Structural Characterization

Protein Conjugation for Immunoassays

The carboxylic acid group in this compound enables covalent coupling to carrier proteins like bovine serum albumin (BSA) via carbodiimide-mediated amide bond formation (e.g., using EDC/NHS) .

Procedure :

-

Activation : The carboxyl group reacts with EDC to form an active O-acylisourea intermediate.

-

Coupling : The intermediate reacts with lysine residues on BSA to form stable amide bonds .

Membrane-Binding Interactions

This compound derivatives exhibit rapid association with membrane proteins in liver and adrenal tissues. Competitive binding assays revealed two distinct binding sites with dissociation constants:

Modulation of Enzyme Activity

In neuronal studies, carboxymethyl-estradiol (a structurally similar compound) activated protein kinase C (PKC), enhancing the secretion of amyloid precursor protein α (sAPPα). This effect was blocked by PKC inhibitors but not by classical estrogen receptor antagonists .

High-Performance Liquid Chromatography (HPLC)

This compound derivatives are critical in purifying estrogen fractions for sensitive detection. A validated HPLC-RIA method achieved detection limits of:

| Estrogen Fraction | Detection Limit (fmol/g tissue) |

|---|---|

| Estrone (E1) | 19.8 |

| Estradiol (E2) | 4.3 |

| Estrone Sulfate (E1S) | 11.9 |

Ligand Blotting

Affinity-purified liver membrane fractions showed two binding proteins for carboxymethyl-estrogen conjugates, suggesting roles in intracellular estrogen transport .

Research Significance

-

Antibody Production : Overcomes historical limitations in generating specific antisera against estrogens .

-

Signal Transduction Studies : Provides tools to dissect nongenomic estrogen signaling pathways .

-

Therapeutic Monitoring : Enables precise quantification of intra-tumoral estrogen levels in breast cancer research .

Properties

CAS No. |

1428-66-6 |

|---|---|

Molecular Formula |

C20H24O4 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

2-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]acetic acid |

InChI |

InChI=1S/C20H24O4/c1-20-9-8-15-14-5-3-13(24-11-19(22)23)10-12(14)2-4-16(15)17(20)6-7-18(20)21/h3,5,10,15-17H,2,4,6-9,11H2,1H3,(H,22,23)/t15-,16-,17+,20+/m1/s1 |

InChI Key |

XSDCLHQDGODZPZ-WWNBULGVSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC(=O)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OCC(=O)O |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC(=O)O |

Key on ui other cas no. |

1428-66-6 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.